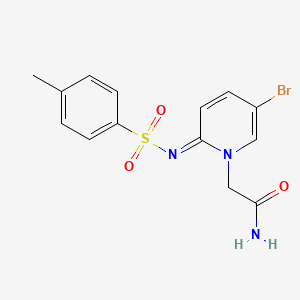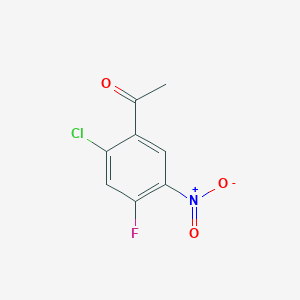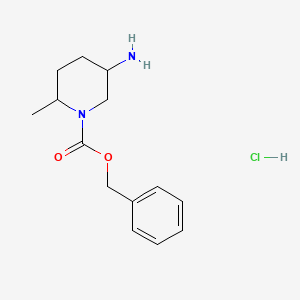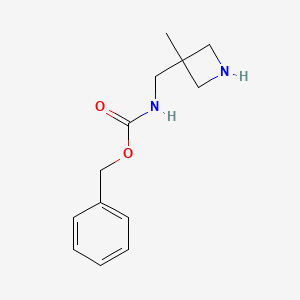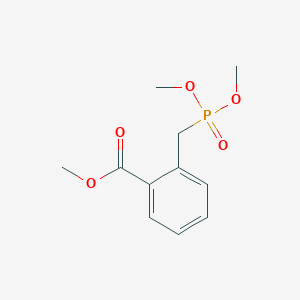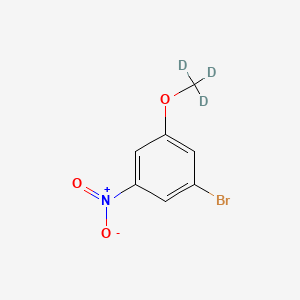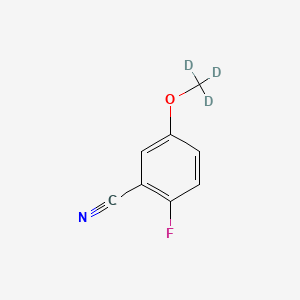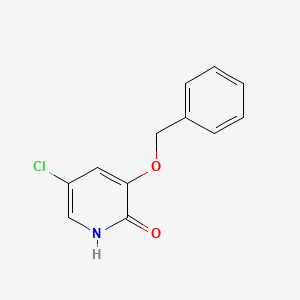
3-(Benzyloxy)-5-chloropyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-5-chloropyridin-2-ol is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound features a benzyl ether group at the third position, a chlorine atom at the fifth position, and a hydroxyl group at the second position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-chloropyridin-2-ol typically involves multiple steps:
Starting Material: The synthesis often begins with 2-hydroxy-5-chloropyridine.
Benzylation: The hydroxyl group at the second position is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzylation process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl ether group, to yield the corresponding alcohol.
Substitution: The chlorine atom at the fifth position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: 3-(Benzyloxy)-5-chloropyridin-2-one.
Reduction: this compound (reduced benzyl ether).
Substitution: 3-(Benzyloxy)-5-aminopyridin-2-ol or 3-(Benzyloxy)-5-thiopyridin-2-ol.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Antimicrobial Agents: Studied for its antimicrobial properties against various bacterial and fungal strains.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which 3-(Benzyloxy)-5-chloropyridin-2-ol exerts its effects depends on its application:
Biological Activity: It may interact with enzymes or receptors, altering their activity. The benzyl ether group can enhance lipophilicity, improving membrane permeability.
Chemical Reactivity: The presence of the hydroxyl and chlorine groups allows for diverse chemical modifications, making it a versatile intermediate.
相似化合物的比较
3-(Benzyloxy)-5-bromopyridin-2-ol: Similar structure but with a bromine atom instead of chlorine.
3-(Benzyloxy)-5-fluoropyridin-2-ol: Contains a fluorine atom at the fifth position.
3-(Benzyloxy)-5-iodopyridin-2-ol: Features an iodine atom at the fifth position.
Uniqueness:
Reactivity: The chlorine atom in 3-(Benzyloxy)-5-chloropyridin-2-ol provides a unique balance of reactivity and stability, making it suitable for various synthetic applications.
Biological Activity: The specific positioning of the benzyl ether and chlorine groups can result in distinct biological activities compared to its halogenated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds
属性
IUPAC Name |
5-chloro-3-phenylmethoxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-10-6-11(12(15)14-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOUDNYLILRGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B8134948.png)
![3-Methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid;hydrate](/img/structure/B8134955.png)
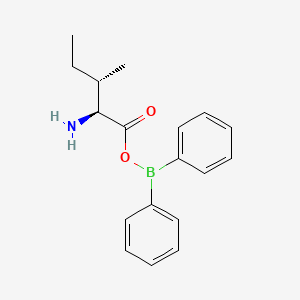
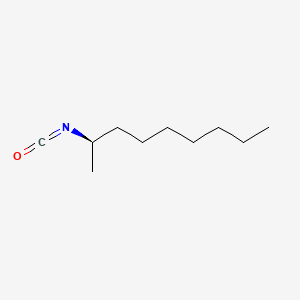
![(E)-ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B8134980.png)
![sodium;2-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate;hydroxide](/img/structure/B8134987.png)
![[4-ethyl-2-[(1Z)-1-(4-ethyl-3,5-dimethylpyrrol-2-ylidene)ethyl]-3,5-dimethylpyrrol-1-yl]-difluoroborane](/img/structure/B8134992.png)
